molecular formula C12H13BrN4O B13187079 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide

Cat. No.: B13187079
M. Wt: 309.16 g/mol
InChI Key: VZVJTFHTFAVSGE-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a benzylacetamide moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amination: The brominated pyrazole undergoes amination using ammonia or an amine to introduce the amino group.

    Acylation: The final step involves the acylation of the amino group with benzylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-benzylacetamide

InChI

InChI=1S/C12H13BrN4O/c13-10-7-17(16-12(10)14)8-11(18)15-6-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H2,14,16)(H,15,18)

InChI Key

VZVJTFHTFAVSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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